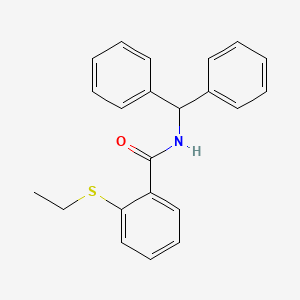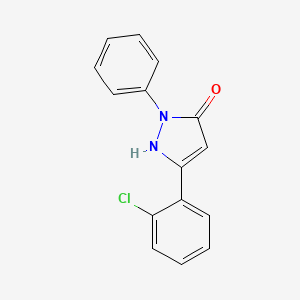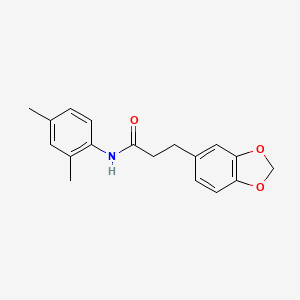![molecular formula C35H33F3N4O5S B4616943 N'-[3-({[3-cyano-4-phenyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-3,4,5-triethoxybenzohydrazide](/img/structure/B4616943.png)
N'-[3-({[3-cyano-4-phenyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-3,4,5-triethoxybenzohydrazide
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their intricate molecular structures and potential for varied applications in chemistry and biology. Its structure suggests it might exhibit unique physical and chemical properties suitable for specialized applications.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. A similar compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized through an acid-catalyzed reaction, showcasing the intricate steps involved in creating such molecules (Alotaibi et al., 2018).
Molecular Structure Analysis
The determination of molecular structure is crucial and often achieved through techniques such as X-ray diffraction. For instance, similar compounds' structures were elucidated, providing insights into their molecular configurations (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure. The reactivity, including possible reactions with other compounds, can be inferred from studies on similar molecules, indicating potential utility in various chemical processes (Amr et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form are essential for understanding the compound's behavior under different conditions. These properties are typically investigated through experimental studies focusing on the compound's physical characteristics (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and degradation, are vital for assessing the compound's potential applications. Studies on similar compounds provide a foundation for predicting these characteristics, offering insights into how the compound might interact with various chemical agents (Bekircan et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Research on compounds with structural similarities often focuses on their synthesis and structural elucidation. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrates the methodologies employed in creating complex molecules and confirming their structures using spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy, alongside single crystal X-ray diffraction (Alotaibi et al., 2018). These methodologies are crucial for understanding the molecular framework of complex compounds and their potential interactions with biological targets.
Pharmacological Investigations
Several studies have focused on synthesizing and evaluating the biological activities of novel compounds, aiming to discover new therapeutic agents. For example, research on novel benzylated derivatives explored their potential as Anti-Alzheimer's agents, indicating the significance of structural modifications in enhancing biological activity (Gupta et al., 2020). Another study synthesized compounds for their antimicrobial activity, revealing the importance of novel chemical entities in addressing resistance to existing antimicrobial agents (Amr et al., 2016).
Molecular Docking and Spectroscopic Studies
Advanced computational techniques, such as molecular docking, along with spectroscopic studies, are employed to predict the interaction of new compounds with biological targets and to understand their physicochemical properties. For instance, the synthesis and molecular docking of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its potential as an anti-diabetic agent, illustrating the role of computational studies in the drug discovery process (Karrouchi et al., 2021).
Propriétés
IUPAC Name |
N-[(E)-[3-[[3-cyano-4-phenyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylideneamino]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33F3N4O5S/c1-5-45-29-16-24(17-30(46-6-2)32(29)47-7-3)33(43)42-40-20-22-13-14-28(44-4)25(15-22)21-48-34-27(19-39)26(23-11-9-8-10-12-23)18-31(41-34)35(36,37)38/h8-18,20H,5-7,21H2,1-4H3,(H,42,43)/b40-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRNPBDUZPRNGM-KPRPFPDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=CC2=CC(=C(C=C2)OC)CSC3=C(C(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CSC3=C(C(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4616948.png)
![1-methyl-3-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4616955.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4616966.png)